BenchChemオンラインストアへようこそ!

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Bioconjugation Kinetics Steric effects

Achieve precise, sequential bioconjugation with 3-(methoxymethoxy)benzoic acid N-hydroxysuccinimidyl ester. Unlike unprotected phenol variants that cause oligomerization, or ortho-MOM isomers suffering from steric hindrance, this meta-MOM-protected active ester ensures efficient acylation of primary amines. The acid-labile MOM group is then quantitatively removed to reveal a free phenol for secondary 'click' chemistry or derivatization, making it essential for ADC linker synthesis and activity-based probe construction.

Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
CAS No. 1560874-18-1
Cat. No. B1414231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
CAS1560874-18-1
Molecular FormulaC13H13NO6
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C13H13NO6/c1-18-8-19-10-4-2-3-9(7-10)13(17)20-14-11(15)5-6-12(14)16/h2-4,7H,5-6,8H2,1H3
InChIKeyYMIYZAUMTKIFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzoic Acid, 3-(Methoxymethoxy)-, 2,5-Dioxo-1-pyrrolidinyl Ester (CAS 1560874-18-1) – Class, Core Properties, and Sourcing Rationale


Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 1560874-18-1) is a meta-substituted, MOM-protected benzoic acid N-hydroxysuccinimidyl (NHS) ester with the molecular formula C₁₃H₁₃NO₆ and a monoisotopic mass of 279.0743 Da [1]. It belongs to the class of activated aryl esters widely employed in bioconjugation, chemoproteomics, and medicinal chemistry for the selective acylation of primary amines under mild aqueous conditions [2]. The 2,5-dioxopyrrolidin-1-yl (succinimidyl) leaving group confers intermediate reactivity between acid chlorides (too labile) and simple alkyl esters (too inert), enabling controlled amide bond formation with lysine side chains, amino-modified oligonucleotides, and small-molecule amine probes [3]. The methoxymethoxy (MOM) substituent at the meta position serves as a latent hydroxyl handle: it is stable to base and nucleophiles but can be quantitatively removed under mild acidic conditions (e.g., HCl/dioxane or TFA/DCM) to reveal a free phenolic –OH for downstream elaboration or further conjugation [4]. This dual functionality – an amine-reactive NHS carbonate equivalent and an orthogonal acid-labile protecting group – distinguishes it from simpler benzoic acid active esters that lack a masked functional group for sequential ligation strategies.

Why Generic Substitution Fails for 3-(Methoxymethoxy)benzoic Acid NHS Ester: Regiochemical and Functional Constraints


This compound cannot be indiscriminately replaced by other benzoic acid succinimidyl esters – even close structural congeners – because subtle changes in the position of the MOM substituent or omission of the masked hydroxyl profoundly alter both the kinetic reactivity profile and the downstream synthetic utility. The meta-substituted isomer avoids the steric compression that retards aminolysis of ortho-substituted benzoates (e.g., the 2-MOM isomer, CAS 918644-14-1), where the rate of NHS ester acylation drops below the value predicted from the corresponding benzoic acid pKₐ due to periplanar hindrance in the tetrahedral intermediate [1]. Moreover, the MOM ether is not merely an electron-donating group modulating reactivity; it is an acidic-cleavable protecting group that enables an orthogonal deprotection–conjugation sequence impossible with simple methoxy, methyl, or unsubstituted analogs [2]. Substituting with the free 3-hydroxybenzoic acid NHS ester introduces chemoselectivity problems because the unprotected phenol can compete as a nucleophile, leading to oligomerization or premature quenching. Thus, the meta-MOM-benzoic acid NHS ester occupies a narrow functional niche: it provides the predictable electronic behavior of a meta-substituted benzoate, steric accessibility for amine nucleophiles, and a latent phenolic handle for staged bioconjugation.

Quantitative Differentiation Evidence: 3-(Methoxymethoxy)benzoic Acid NHS Ester vs. Closest Analogs


Meta vs. Ortho MOM-Substitution: Impact on Aminolysis Rate Via Hammett Correlation and Steric Penalty

In the N-succinimidyl benzoate series, meta- and para-substituted derivatives exhibit a linear free-energy relationship with the Hammett σ constant, yielding a positive reaction constant ρ of ~1.0 for aminolysis by aliphatic primary amines in organic solvents [1]. Ortho-substituted benzoates, by contrast, react significantly slower than predicted by the ionization constants of the parent benzoic acids, a deviation attributed to steric hindrance to nucleophilic approach in the rate-determining tetrahedral intermediate [1]. For the target meta-MOM compound, this translates to a predictable, unencumbered acylation rate governed primarily by the electron-donating effect of the MOM group (σₘ ≈ –0.1 for OCH₃; MOM is expected to be similar), whereas the ortho-MOM isomer (CAS 918644-14-1) incurs a steric penalty that reduces the second-order rate constant k₂ by an estimated factor of 2–5× relative to the electronically equivalent meta isomer, based on prior observations with ortho-chloro and ortho-bromo analogs [2].

Bioconjugation Kinetics Steric effects

Latent Phenolic Handle: MOM Ether Orthogonal Deprotection vs. Permanent Methoxy Substituent in 3-Methoxybenzoic Acid NHS Ester

The target compound bears a methoxymethoxy (MOM) group, which is an acetal-type protecting group cleavable under acidic conditions (e.g., 1–4 M HCl/dioxane or 50% TFA/DCM, 0–25 °C, <2 h) to unmask a free phenolic hydroxyl [1]. In contrast, the closely related 3-methoxybenzoic acid NHS ester (CAS 68388-07-8) carries a permanent methyl ether that cannot be removed without aggressive reagents (BBr₃, TMSI) incompatible with many biomolecular substrates [2]. This functional divergence is quantifiable in terms of deprotection half-life: MOM ethers typically undergo complete cleavage in <30 min under standard TFA/DCM cocktail conditions, while methyl ethers show <5% conversion under identical conditions [1]. The target compound thus enables a two-step strategy: (i) amine acylation via the NHS ester, followed by (ii) acidic MOM deprotection to generate a phenolic nucleophile for subsequent tyrosinase-mediated oxidation, diazonium coupling, or Mannich condensation – transformations impossible with the 3-methoxy analog.

Protecting group Orthogonal chemistry Sequential bioconjugation

Computed Lipophilicity (XLogP3-AA) and Its Influence on Aqueous Bioconjugation Efficiency vs. Unsubstituted NHS Benzoate

The computed XLogP3-AA value for the target compound is 0.8, as reported by PubChem [1]. This value is intermediate between the more hydrophilic unsubstituted N-succinimidyl benzoate (XLogP3 ~1.2) and highly hydrophobic NHS esters (e.g., 3,5-dinitrobenzoate, XLogP3 >1.8) [1]. In aqueous bioconjugation systems, moderate lipophilicity is desirable: excessively hydrophilic NHS esters undergo rapid competitive hydrolysis (t₁/₂ <10 min at pH 8.0), while highly lipophilic esters may aggregate or partition non-specifically into protein hydrophobic pockets, reducing effective concentration [2]. The MOM group introduces additional ether oxygen atoms that modestly increase aqueous solubility relative to the unsubstituted benzoate while maintaining sufficient lipophilicity for effective nucleophilic attack by amine groups in partially buried protein environments. The predicted aqueous solubility (ALogPS) and the balance of hydrogen bond acceptors (6 HBA) to rotatable bonds (6) further support its suitability for aqueous-phase bioconjugation.

Lipophilicity Aqueous solubility Conjugation efficiency

Purity Benchmarking: Commercial Availability at >95% vs. Ortho-Isomer and Methoxy Analog

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95%+, as confirmed by Chemenu (Catalog CM766964) . The ortho-substituted isomer (CAS 918644-14-1) is listed at 98% purity (Leyan, Catalog 1749026) , while the 3-methoxy analog (CAS 68388-07-8) is available at 98% purity (Leyan) . While the ortho isomer offers a marginally higher purity specification, its sterically compromised reactivity profile (see Evidence Item 1) makes it a less reliable choice for quantitative bioconjugation. The 95%+ purity of the target meta isomer is adequate for most research applications, and the compound's single defined structure (confirmed by SMILES: COCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O) ensures batch-to-batch consistency .

Purity Quality control Sourcing

Optimal Application Scenarios for 3-(Methoxymethoxy)benzoic Acid NHS Ester (CAS 1560874-18-1)


Sequential Bioconjugation: Amine Acylation Followed by Acidic Deprotection for Phenol-Directed Secondary Labeling

In antibody-drug conjugate (ADC) or protein-labeling workflows, the NHS ester first acylates solvent-accessible lysine residues (pH 7.5–8.5, 1–2 h). After quenching excess reagent, the MOM group is removed with 50% TFA/DCM (30 min, rt) to expose a phenolic –OH. This phenol can then be derivatized via tyrosinase-catalyzed oxidation to an ortho-quinone for strain-promoted cycloaddition, or reacted with diazonium salts for chromogenic detection, enabling a fully orthogonal, two-step labeling strategy without intermediate purification [1].

Activity-Based Protein Profiling (ABPP) Probe Synthesis

The compound serves as a key building block for mechanism-based probes targeting serine hydrolases or cysteine proteases. The NHS ester installs an aryl moiety onto a recognition peptide, while the MOM-protected phenol can be unveiled post-labeling for 'click' chemistry attachment (e.g., CuAAC with an azide-functionalized fluorophore), improving the signal-to-noise ratio by minimizing steric interference during the initial enzyme acylation step [2].

Small-Molecule Library Construction with Latent Diversity Element

In medicinal chemistry, the compound can be used as a core scaffold for parallel amide library synthesis. After initial amide bond formation with diverse amines, the MOM group is cleaved to reveal a phenolic handle that can be alkylated, acylated, or sulfonylated in a split-and-pool format, rapidly generating a focused library of 3-substituted benzamides for high-throughput screening against epigenetic targets (e.g., HDACs, bromodomains) [3].

Quote Request

Request a Quote for Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.